A Technical Guide to Tert-butyl 2-amino-2-methylpropanoate hydrochloride: A Versatile Building Block for Peptide Synthesis
A Technical Guide to Tert-butyl 2-amino-2-methylpropanoate hydrochloride: A Versatile Building Block for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 2-amino-2-methylpropanoate hydrochloride, a key building block in modern synthetic chemistry. Also known by its common abbreviation H-Aib-OtBu·HCl (where Aib stands for α-aminoisobutyric acid), this compound is a protected derivative of a non-proteinogenic amino acid. Its unique structural features, particularly the sterically hindered gem-dimethyl groups and the acid-labile tert-butyl ester, make it an invaluable tool in solid-phase peptide synthesis (SPPS) for the creation of novel peptides and peptidomimetics with enhanced stability and specific conformations.
Core Physicochemical Properties
The physical and chemical properties of H-Aib-OtBu·HCl are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| Chemical Name | tert-Butyl 2-amino-2-methylpropanoate hydrochloride | [1][2][3] |
| Synonyms | H-Aib-OtBu·HCl, α-Aminoisobutyric acid tert-butyl ester HCl | [1][2] |
| CAS Number | 84758-81-6 | [1][2][3] |
| Molecular Formula | C₈H₁₈ClNO₂ | [4] |
| Molecular Weight | 195.69 g/mol | [1][2][4] |
| Appearance | White to light-yellow crystalline powder | |
| Melting Point | 178-182 °C | |
| Solubility | Soluble in water and 1% acetic acid | [1] |
| Storage Conditions | 2-8°C, under inert gas (e.g., Argon or Nitrogen) | [1] |
| InChI Key | YZKDXIFGPWUKTI-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)C(C)(C)N.Cl | [1][2] |
Synthesis and Purification
The most common route for synthesizing H-Aib-OtBu·HCl involves the direct esterification of α-aminoisobutyric acid using isobutylene under acidic conditions, followed by conversion to the hydrochloride salt.
Experimental Protocol: Synthesis
This protocol describes a general method for the synthesis of tert-butyl amino acid esters.
Materials:
-
α-Aminoisobutyric acid (Aib)
-
Dioxane (anhydrous)
-
Isobutylene
-
p-Toluenesulfonic acid (PTSA) or concentrated Sulfuric Acid (H₂SO₄) as a catalyst
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (gas or concentrated solution)
-
10% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification: In a high-pressure autoclave, suspend α-aminoisobutyric acid (1.0 eq) in anhydrous dioxane.
-
Add a catalytic amount of a strong acid like PTSA or H₂SO₄ (e.g., 0.1 eq).
-
Cool the vessel and introduce a significant excess of condensed isobutylene (e.g., 3-5 eq).
-
Seal the autoclave and stir the mixture at room temperature for 4-5 days. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, carefully vent the excess isobutylene. Transfer the reaction mixture to a separatory funnel.
-
Wash the mixture sequentially with a 10% sodium bicarbonate solution, water, and finally with brine to neutralize the acid and remove water-soluble impurities.
-
Dry the organic phase (dioxane/ether layer) over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tert-butyl 2-amino-2-methylpropanoate as a free base.
-
Salt Formation: Dissolve the crude free base in approximately 10 volumes of anhydrous diethyl ether and cool the solution to 0°C.
-
Slowly add one equivalent of a cooled, saturated solution of HCl in diethyl ether (or bubble HCl gas through the solution).
-
A white precipitate of the hydrochloride salt will form. Stir for an additional 30 minutes.
-
Isolation: Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield pure tert-butyl 2-amino-2-methylpropanoate hydrochloride.
Experimental Workflow: Synthesis
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of H-Aib-OtBu·HCl is as a protected amino acid in the Fmoc/tBu orthogonal protection strategy, a dominant methodology in modern SPPS.
-
α-Amino Group Protection: The N-terminus of the peptide chain is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.
-
Side-Chain/C-Terminus Protection: Reactive side chains and the C-terminus of amino acids (like the carboxylic acid in H-Aib-OtBu·HCl) are protected by acid-labile groups, most commonly the tert-butyl (tBu) group.
This orthogonality allows for the selective removal of the Fmoc group with a mild base (e.g., piperidine) to allow for chain elongation, while the tBu group remains intact. The tBu group is only removed during the final cleavage step using a strong acid cocktail (e.g., Trifluoroacetic acid - TFA).
Experimental Protocol: Single SPPS Coupling Cycle
This protocol outlines the incorporation of H-Aib-OtBu·HCl into a growing peptide chain on a solid support resin.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in Dimethylformamide (DMF)
-
H-Aib-OtBu·HCl
-
Coupling Reagents: e.g., HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once more.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the H-Aib-OtBu·HCl (1.5-3.0 eq relative to resin loading).
-
Dissolve H-Aib-OtBu·HCl, a coupling reagent (e.g., HBTU, 1.0 eq relative to the amino acid), and a base (e.g., DIPEA, 2.0 eq relative to the amino acid) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle or final cleavage.
Logical Workflow: Fmoc/tBu SPPS Cycle
Analytical Characterization
Confirmation of the structure and purity of H-Aib-OtBu·HCl is typically achieved through NMR and IR spectroscopy.
Predicted Spectroscopic Data:
-
¹H NMR (in CDCl₃):
-
δ ~1.50 ppm (singlet, 9H): Protons of the tert-butyl (-C(CH₃)₃) ester group.
-
δ ~1.65 ppm (singlet, 6H): Protons of the two methyl groups on the α-carbon (-C(CH₃)₂).
-
δ ~8.5-9.0 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺), which may exchange with deuterium in solvents like D₂O.
-
-
¹³C NMR (in CDCl₃):
-
δ ~25 ppm: Methyl carbons of the gem-dimethyl group.
-
δ ~28 ppm: Methyl carbons of the tert-butyl ester group.
-
δ ~57 ppm: Quaternary α-carbon.
-
δ ~83 ppm: Quaternary carbon of the tert-butyl ester.
-
δ ~173 ppm: Carbonyl carbon of the ester.
-
-
FT-IR (KBr Pellet):
-
~3000-3200 cm⁻¹: N-H stretching of the ammonium group.
-
~2980 cm⁻¹: C-H stretching (aliphatic).
-
~1730-1740 cm⁻¹: C=O stretching of the ester carbonyl group.
-
~1600 cm⁻¹: N-H bending (asymmetric) of the ammonium group.
-
~1150-1250 cm⁻¹: C-O stretching of the ester.
-
Biological Relevance: A Gateway to Cell-Penetrating Peptides
While H-Aib-OtBu·HCl is a synthetic building block without direct biological activity, the α-aminoisobutyric acid (Aib) residue it provides is of significant interest in drug development. Incorporating Aib into peptides can induce a helical conformation and provide resistance to proteolytic degradation.
A key application is in the design of Cell-Penetrating Peptides (CPPs) . These are short peptides capable of traversing cellular membranes to deliver therapeutic cargo, such as oligonucleotides, proteins, or small molecule drugs, into the cell's interior.[5][6] Aib-containing CPPs have been shown to have enhanced cellular uptake compared to their natural counterparts.[5]
The general mechanism involves an initial electrostatic interaction with the cell membrane, followed by internalization through endocytosis or direct translocation.[7][8][9]
Signaling Pathway: CPP-Mediated Cargo Delivery
References
- 1. lookchem.com [lookchem.com]
- 2. Tert-butyl 2-amino-2-methylpropanoate hydrochloride | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 2-amino-2-methylpropanoate hydrochloride | 84758-81-6 [sigmaaldrich.com]
- 4. tert-Butyl 2-amino-2-methylpropanoate hydrochloride – Biotuva Life Sciences [biotuva.com]
- 5. Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular uptake of Aib-containing amphipathic helix peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
